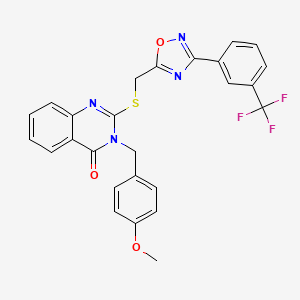
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
Cesium Carbonate Catalyzed Synthesis : An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using catalytic amounts of cesium carbonate has been developed. This method also highlights the synthesis of key intermediates for several drugs, emphasizing the utility in drug development without detailing specific drug uses or dosages (Patil et al., 2008).
Solvent-Free Synthesis : A solvent-free system was developed for obtaining quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using only carbon dioxide and a catalytic amount of base. This method highlights an approach towards sustainable chemistry (Mizuno et al., 2007).
Potential Applications
Antimicrobial Evaluation : Tetrahydroquinazoline derivatives have been synthesized and evaluated for their antimicrobial activity. This research indicates the potential of these compounds in developing antimicrobial agents, providing a foundation for further exploration in medical applications without focusing on specific drug applications (Bhatt et al., 2015).
Heterocyclic Quinones Synthesis : Studies on heterocyclic quinones involving the synthesis of new heterocyclic quinones from 6-chloroquinoline-5,8-dione hydrochloride have been conducted. These studies contribute to the understanding of quinones' chemical properties and potential applications in various scientific fields (Yanni, 1991).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,4-dimethylbenzoyl chloride", "hydrazine hydrate", "sodium hydroxide", "ethyl acetate", "acetic anhydride", "2-phenylethylamine", "phosphorus oxychloride", "sodium bicarbonate", "sodium chloride", "water", "ethanol", "diethyl ether", "potassium carbonate", "acetonitrile", "triethylamine", "4-chloro-3-nitrobenzoic acid", "thionyl chloride", "sodium azide", "sodium methoxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "nitric acid", "sodium carbonate", "sodium borohydride", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3,4-dimethylbenzoyl chloride (1.0 eq) in dry ethyl acetate and add hydrazine hydrate (1.2 eq) dropwise with stirring.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Dissolve the solid product in acetic anhydride and heat at reflux for 2 hours.", "e. Cool the reaction mixture and filter the solid product.", "f. Dissolve the solid product in water and add sodium bicarbonate until the pH is basic.", "g. Extract the product with ethyl acetate and dry over sodium sulfate.", "h. Concentrate the product and purify by column chromatography to obtain 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-phenylethylamine (1.2 eq) in acetonitrile and add phosphorus oxychloride (1.2 eq) dropwise with stirring.", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture and add triethylamine (1.2 eq) dropwise with stirring.", "d. Add 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) and heat the reaction mixture at reflux for 4 hours.", "e. Cool the reaction mixture and filter the solid product.", "f. Dissolve the solid product in ethanol and add potassium carbonate until the pH is basic.", "g. Extract the product with diethyl ether and dry over sodium sulfate.", "h. Concentrate the product and purify by column chromatography to obtain 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207032-50-5 |
Molekularformel |
C26H22N4O3 |
Molekulargewicht |
438.487 |
IUPAC-Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-8-9-19(14-17(16)2)23-28-24(33-29-23)20-10-11-21-22(15-20)27-26(32)30(25(21)31)13-12-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,32) |
InChI-Schlüssel |
ZGQYQJRMXCJEGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2577071.png)
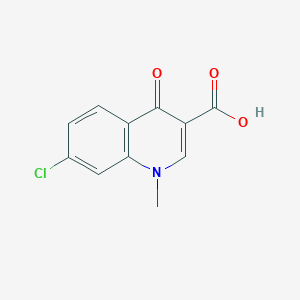
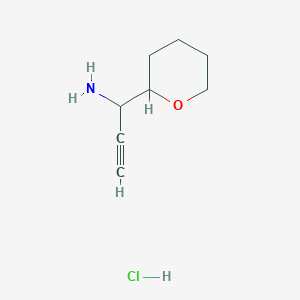
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2577078.png)
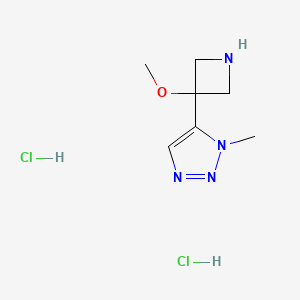
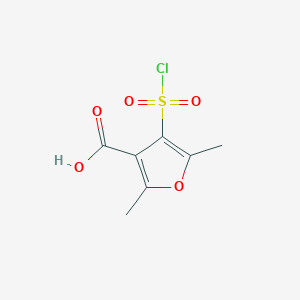

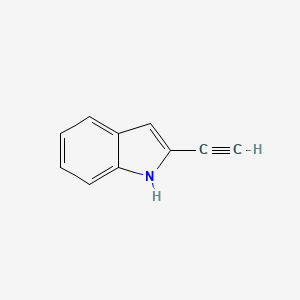
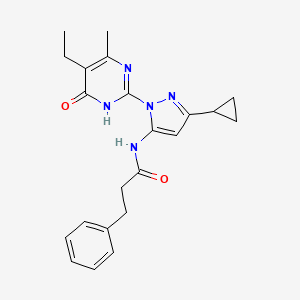
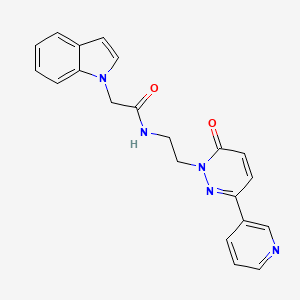

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
